2-(4-甲氧基苯氧基)-N-(2-((4-苯基哌嗪-1-基)磺酰基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

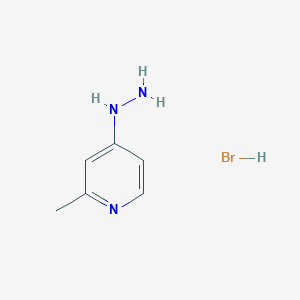

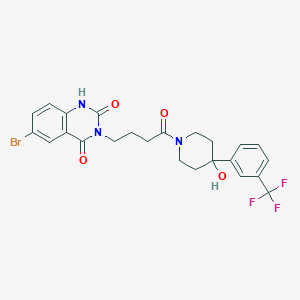

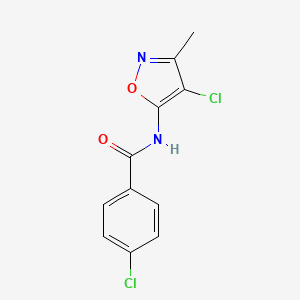

2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MPPESA and is a member of the acetamide class of compounds.

科学研究应用

抗体在环境和食品分析中的应用

抗体已广泛应用于临床化学、内分泌学、食品和环境研究的检测工具中。特别是在布尔诺兽医研究所,抗体的开发已针对各种化合物,包括苯氧乙酸类除草剂、s-三嗪类除草剂和磺酰脲类除草剂等。这些抗体应用于ELISA和相关技术,如免疫传感器,展示了这些化合物在检测环境污染物和确保食品安全中的重要性(Fránek & Hruška,2018)。

对扑热息痛代谢和遗传差异的研究

尽管本综述主要关注扑热息痛,但强调了理解药物化合物代谢的重要性,包括2-(4-甲氧基苯氧基)-N-(2-((4-苯基哌嗪-1-基)磺酰基)乙基)乙酰胺。对药物代谢途径和遗传差异的研究可以为药物化合物的安全性、有效性和环境影响提供见解(Zhao & Pickering, 2011)。

有机污染物的环境监测

淡水污染是全球性问题,针对优先物质(PSs)和新兴关注物质(CECs)的发生进行研究至关重要。了解化合物的环境行为,包括2-(4-甲氧基苯氧基)-N-(2-((4-苯基哌嗪-1-基)磺酰基)乙基)乙酰胺,对评估其对水质的影响和制定污染控制策略至关重要(Sousa et al., 2018)。

作用机制

While the exact mechanism of action for this compound is not known, similar compounds have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . Inhibiting this enzyme can help increase the levels of acetylcholine, which is often deficient in people with Alzheimer’s disease .

属性

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-19-7-9-20(10-8-19)29-17-21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGIXOHTYJCVEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

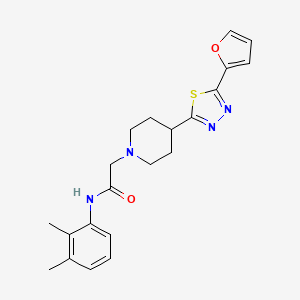

![3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2358624.png)

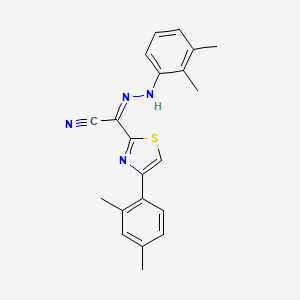

![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

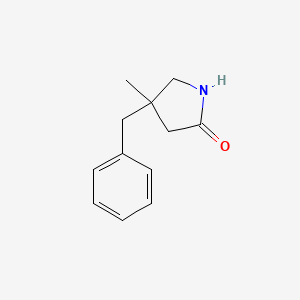

![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)